1-(3-PYRIDYL)-1,4-BUTANEDIOL

Description

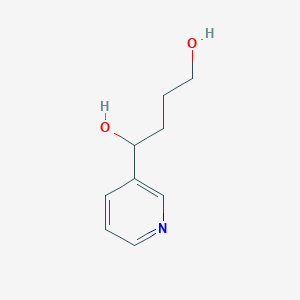

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-3-ylbutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9,11-12H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJHRVMTLGLFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20997362 | |

| Record name | 1-(Pyridin-3-yl)butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76014-83-0 | |

| Record name | 4-Hydroxy-4-(3-pyridyl)-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76014-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Pyridinyl)-1,4-butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Pyridin-3-yl)butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-PYRIDINYL)-1,4-BUTANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA2PTK4KE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(3-Pyridinyl)-1,4-butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3-PYRIDYL)-1,4-BUTANEDIOL

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-PYRIDYL)-1,4-BUTANEDIOL is a significant metabolite of the potent tobacco-specific lung carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Understanding its chemical and physical properties is crucial for research into tobacco-related carcinogenesis, the development of biomarkers for tobacco exposure, and for professionals in drug development studying metabolic pathways of xenobiotics. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its structure, physicochemical data, and metabolic context. While experimental data for some properties of this specific metabolite are limited, this guide consolidates available information and provides context through related compounds and metabolic pathways.

Chemical Identity and Structure

This compound, also known as a diol metabolite of NNK, is a derivative of butane substituted with a pyridyl group and two hydroxyl groups.

-

IUPAC Name: 1-(pyridin-3-yl)butane-1,4-diol

-

Molecular Formula: C₉H₁₃NO₂[1]

-

Molecular Weight: 167.21 g/mol [1]

Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the literature. The following table summarizes available predicted and experimental data, with data for the related compound 1,4-butanediol provided for context.

| Property | This compound | 1,4-Butanediol (for comparison) |

| Melting Point | Data not available | 20 °C |

| Boiling Point | Predicted: 349.8 ± 32.0 °C | 230 °C |

| Density | Predicted: 1.159 ± 0.06 g/cm³ | 1.017 g/cm³ |

| Solubility | Predicted: Slightly soluble in DMSO and Methanol. | Soluble in water, ethanol, and acetone. |

| pKa | Predicted: 13.54 ± 0.20 | Data not available |

| Appearance | Predicted: Thick light yellow to yellow oil | Colorless, viscous liquid |

Note: Predicted values are computationally derived and may differ from experimental values.

Spectroscopic Data

Comprehensive experimental spectroscopic data for this compound is limited. Predicted ¹H NMR data is available, and data for the related compound 1,4-butanediol is included for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, D₂O) of this compound:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.45 | s | 1H | H-2 (pyridyl) |

| 8.39 | d | 1H | H-6 (pyridyl) |

| 7.85 | d | 1H | H-4 (pyridyl) |

| 7.42 | dd | 1H | H-5 (pyridyl) |

| 4.70 | t | 1H | CH(OH) |

| 3.55 | t | 2H | CH₂OH |

| 1.80-1.60 | m | 4H | -CH₂-CH₂- |

Mass Spectrometry (MS)

Synthesis and Purification

Synthesis

This compound is primarily formed in vivo through the metabolic reduction of 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB), which is a metabolite of NNK. For research purposes, it can be synthesized in the laboratory. A common synthetic route involves the reduction of the ketone group of a suitable precursor.

Experimental Protocol: Reduction of a Ketone to an Alcohol (General Procedure)

This protocol describes a general method for the reduction of a ketone to a secondary alcohol using sodium borohydride, which can be adapted for the synthesis of this compound from a suitable keto-alcohol precursor.

-

Dissolution: Dissolve the ketone precursor in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄) to the cooled solution with stirring. The amount of NaBH₄ should be in molar excess to ensure complete reduction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously add a small amount of water or dilute acid to quench the excess NaBH₄.

-

Extraction: Extract the product from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Figure 2: General workflow for the synthesis of this compound via reduction.

Purification

The crude this compound can be purified using standard laboratory techniques.

Experimental Protocol: Purification by Column Chromatography

-

Column Preparation: Pack a chromatography column with a suitable stationary phase, such as silica gel, using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Metabolic Pathway

This compound is a downstream metabolite of the tobacco-specific nitrosamine, NNK. The metabolic activation of NNK is a complex process involving several enzymatic steps, primarily mediated by cytochrome P450 enzymes. The formation of the diol is considered a detoxification pathway.

Figure 3: Simplified metabolic pathway showing the formation of this compound from NNK.

Toxicological Information

The toxicological profile of this compound is not well-characterized. As a metabolite of the potent carcinogen NNK, its biological activity and potential toxicity are of significant interest. However, its formation is generally considered part of a detoxification pathway, suggesting it may be less toxic than its parent compound and other reactive metabolites. Further research is needed to fully elucidate its toxicological properties.

Conclusion

This compound is a key metabolite in the biotransformation of the tobacco carcinogen NNK. While comprehensive experimental data on its chemical and physical properties are still emerging, this guide provides a consolidated overview of the current knowledge. For researchers and professionals in drug development, understanding the characteristics of such metabolites is essential for advancing our knowledge of carcinogenesis and for the development of new therapeutic and diagnostic strategies. Further experimental investigation is warranted to fully characterize this important compound.

References

In-Depth Technical Guide: Structure Elucidation and Spectral Data of 1-(3-Pyridyl)-1,4-butanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Pyridyl)-1,4-butanediol is a significant metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent procarcinogen found in tobacco products. The metabolic conversion of NNK to this diol represents a crucial pathway in the biotransformation of this hazardous compound. Understanding the precise structure and spectral characteristics of this compound is paramount for toxicological studies, biomarker development, and research into the mechanisms of tobacco-induced carcinogenesis. This technical guide provides a consolidated overview of the structural and spectral data of this compound, along with relevant experimental context.

Chemical Structure and Properties

This compound possesses a chemical structure characterized by a pyridine ring substituted at the 3-position with a butanediol chain. The hydroxyl groups are located at the first and fourth positions of the butane chain.

Chemical Identity:

-

CAS Number: 76014-83-0[1]

-

Molecular Formula: C₉H₁₃NO₂[1]

-

Molecular Weight: 167.21 g/mol [1]

-

Synonyms: 4-Hydroxy-4-(3-pyridyl)butanol

Spectral Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine ring and the butanediol chain.

-

Pyridyl Protons: Aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The substitution pattern will lead to a specific splitting pattern (e.g., doublet, triplet, doublet of doublets).

-

Methine Proton (CH-OH): The proton on the carbon bearing the hydroxyl group and attached to the pyridine ring would likely appear as a multiplet in the region of δ 4.5-5.0 ppm.

-

Methylene Protons (CH₂): The protons of the three methylene groups in the butanediol chain would resonate at different chemical shifts, likely in the range of δ 1.5-4.0 ppm, with splitting patterns determined by their neighboring protons.

-

Hydroxyl Protons (OH): The signals for the two hydroxyl protons can be broad and their chemical shift is highly dependent on the solvent and concentration. They may be observed over a wide range.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms.

-

Pyridyl Carbons: Carbons of the pyridine ring would have chemical shifts in the aromatic region (δ 120-150 ppm).

-

Carbinol Carbons (C-OH): The two carbons attached to the hydroxyl groups would be expected in the range of δ 60-75 ppm.

-

Methylene Carbons (CH₂): The remaining methylene carbons of the butanediol chain would appear in the upfield region of the spectrum.

Table 1: Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridyl-H | 7.0 - 8.5 | 120 - 150 |

| CH(OH)-Pyridyl | 4.5 - 5.0 | 65 - 75 |

| CH₂ | 1.5 - 2.0 | 25 - 35 |

| CH₂ | 1.5 - 2.0 | 25 - 35 |

| CH₂OH | 3.5 - 4.0 | 60 - 70 |

Note: These are predicted values and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following absorption bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ for the C-H bonds of the pyridine ring.

-

C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹ for the C-H bonds of the butanediol chain.

-

C=N and C=C Stretch (Aromatic): Medium to weak absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-O Stretch: A strong absorption band in the 1000-1200 cm⁻¹ region due to the C-O single bonds of the alcohol groups.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (Alcohol) | 3200 - 3600 (broad, strong) |

| C-H (Aromatic) | > 3000 |

| C-H (Aliphatic) | < 3000 |

| C=N, C=C (Pyridine) | 1400 - 1600 |

| C-O (Alcohol) | 1000 - 1200 (strong) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 167. The fragmentation pattern would likely involve the loss of water (H₂O) from the molecular ion, as well as cleavages within the butanediol chain and at the bond connecting the side chain to the pyridine ring.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z | Description |

| [M]⁺ | 167 | Molecular Ion |

| [M-H₂O]⁺ | 149 | Loss of a water molecule |

| [M-2H₂O]⁺ | 131 | Loss of two water molecules |

| Pyridyl-CH(OH)⁺ | 108 | Cleavage of the C-C bond adjacent to the pyridine ring |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly detailed in a single public source. However, its formation as a metabolite of NNK suggests that its synthesis could be achieved through the reduction of a suitable precursor.

Synthesis Approach

A plausible synthetic route would involve the reduction of a keto-alcohol or a keto-ester precursor. For instance, the reduction of 4-hydroxy-1-(3-pyridyl)butan-1-one would yield the target diol.

General Reduction Protocol:

-

Dissolve the keto-precursor in a suitable solvent (e.g., methanol, ethanol).

-

Cool the solution in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a weak acid or water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel.

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Analysis Protocol

NMR Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

IR Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of formic acid to promote protonation.

-

Infuse the solution directly into the mass spectrometer or inject it through a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode.

Metabolic Pathway

This compound is formed from the tobacco-specific nitrosamine, NNK, through a metabolic reduction pathway. This biotransformation is a critical step in the detoxification and elimination of NNK.

Caption: Metabolic formation of this compound from NNK.

Conclusion

The structural elucidation of this compound is crucial for understanding the metabolic fate of the potent carcinogen NNK. While comprehensive, experimentally verified spectral data remains elusive in readily available literature, the predicted NMR, IR, and MS characteristics outlined in this guide provide a solid foundation for its identification and characterization. The provided general experimental protocols offer a starting point for its synthesis and analysis in a laboratory setting. Further research to isolate and fully characterize this metabolite will be invaluable for the fields of toxicology, cancer research, and drug development.

References

The Role of 1-(3-Pyridyl)-1,4-Butanediol in NNK Metabolism Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 1-(3-pyridyl)-1,4-butanediol in the metabolic pathways of the potent tobacco-specific lung carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). While NNK undergoes extensive metabolic activation to exert its carcinogenic effects, it is also subject to detoxification processes. This document details the formation of this compound as a terminal metabolite in a key detoxification pathway, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing the involved metabolic and experimental workflows. This guide is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development investigating the mechanisms of NNK-induced carcinogenesis and potential strategies for its mitigation.

Introduction

The tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is a well-established procarcinogen present in tobacco products and smoke. Its metabolic activation is a critical step in the initiation of lung cancer and potentially other malignancies. This activation primarily occurs through α-hydroxylation of the methyl and methylene carbons adjacent to the N-nitroso group, leading to the formation of DNA-reactive intermediates that can induce mutations. However, NNK and its primary metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), also undergo detoxification reactions. One such pathway involves the formation of this compound, a diol metabolite that represents a terminal detoxification product. Understanding the dynamics of this detoxification pathway is crucial for a complete picture of NNK's metabolic fate and for the development of potential chemopreventive strategies.

NNK Metabolism: Activation and Detoxification

The metabolism of NNK is a complex process involving multiple enzymatic pathways that can be broadly categorized into metabolic activation and detoxification.

Metabolic Activation: The carcinogenicity of NNK is primarily attributed to its metabolic activation by cytochrome P450 (CYP) enzymes.[1] This process involves α-hydroxylation at either the α-methyl or α-methylene position, leading to the formation of unstable intermediates that can generate highly reactive electrophiles. These electrophiles can then form DNA adducts, which, if not repaired, can lead to mutations and the initiation of cancer.

Detoxification Pathways: Concurrent with metabolic activation, NNK and its metabolites undergo detoxification. The main detoxification routes include:

-

Carbonyl Reduction: NNK is readily reduced to NNAL. While NNAL itself is a potent carcinogen, this conversion is a prerequisite for subsequent detoxification steps.[2]

-

Glucuronidation: NNAL can be conjugated with glucuronic acid to form NNAL-O-Gluc and NNAL-N-Gluc, which are water-soluble and readily excreted in urine.[3]

-

Pyridine N-oxidation: The pyridine ring of NNK and NNAL can be oxidized to form NNK-N-oxide and NNAL-N-oxide, respectively, which are considered detoxification products.[2]

-

α-Methyl Hydroxylation of NNAL: This pathway leads to the formation of an unstable intermediate that hydrolyzes to 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) and subsequently to this compound. This pathway is considered a detoxification route as it does not lead to the formation of DNA-reactive species.[4]

The balance between these activation and detoxification pathways is a critical determinant of an individual's susceptibility to NNK-induced carcinogenesis.

The Role of this compound in Detoxification

This compound, also referred to as the "diol" or 4-hydroxy-4-(3-pyridyl)butanol in the literature, is a terminal metabolite in the detoxification of NNK. Its formation proceeds through the α-methyl hydroxylation of NNAL. This hydroxylation event is significant because, unlike α-methylene hydroxylation which leads to DNA-methylating agents, α-methyl hydroxylation of NNAL is not known to produce DNA-reactive intermediates.[5] Therefore, the conversion of NNAL to this compound represents a definitive detoxification step, effectively removing the carcinogenic potential of the NNAL molecule.

dot

Quantitative Data

Quantitative data on the formation of this compound is limited, especially in human studies, where research has predominantly focused on NNAL and its glucuronides as biomarkers of NNK exposure.[6][7][8] The available data from in vitro and animal studies are summarized below.

| Study Type | Species/System | NNK/NNAL Concentration | This compound Levels | Reference |

| In vitro | Freshwater Planarian (Dugesia japonica) | Not specified | Detected as an end product of NNK/NNAL α-hydroxylation. | [9] |

| In vitro | Freshly isolated human lung cells | Not specified | Formation of the diol was consistently higher in alveolar type II cells (0.0146 ± 0.0152 %/10^6 cells/24 h) compared to cell digest or alveolar macrophages. | [10] |

Note: The lack of extensive quantitative data in human subjects highlights a significant research gap. Future studies are needed to determine the urinary excretion levels of this compound in smokers and other tobacco users to better understand the efficiency of this detoxification pathway in humans.

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound in biological matrices are not widely published. However, based on methods for related compounds, a general workflow can be proposed. The following represents a composite protocol for the analysis of this compound in urine, which would require validation for this specific analyte.

Sample Preparation and Extraction

-

Urine Collection: Collect 24-hour urine samples from subjects.

-

Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of this compound) to an aliquot of the urine sample.

-

Enzymatic Hydrolysis: To measure the total amount of the diol (free and potentially conjugated), treat the urine sample with β-glucuronidase and sulfatase to hydrolyze any potential glucuronide or sulfate conjugates.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analyte and internal standard with methanol or another suitable organic solvent.

-

-

Derivatization (for GC-MS analysis):

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the hydroxyl groups of the diol and internal standard to their more volatile trimethylsilyl ethers.

-

Heat the mixture to ensure complete derivatization.

-

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of N- and O-glucuronides of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of γ-hydroxybutyrate (GHB), β-hydroxybutyrate (BHB), pregabalin, 1,4-butane-diol (1,4BD) and γ-butyrolactone (GBL) in whole blood and urine samples by UPLC-MSMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitation of metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone after cessation of smokeless tobacco use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitation of urinary metabolites of a tobacco-specific lung carcinogen after smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo and in vitro metabolism of tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), by the freshwater planarian, Dugesia japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Synthesis and Characterization of 1-(3-PYRIDYL)-1,4-BUTANEDIOL: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of 1-(3-pyridyl)-1,4-butanediol, a significant metabolite of nicotine and the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[1][2] While recognized for its biological relevance, a comprehensive chemical synthesis and characterization profile is not widely documented. This whitepaper aims to fill that gap by proposing a viable synthetic pathway and outlining the expected analytical characterization of the target compound. The proposed synthesis involves a two-step process commencing with the synthesis of a key precursor, 4-oxo-4-(3-pyridyl)butanoic acid, followed by its reduction to the desired diol. Detailed experimental protocols are provided for each step. Furthermore, this guide presents the expected data from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), to aid in the structural elucidation and purity assessment of this compound.

Introduction

This compound is a molecule of interest in the fields of toxicology and drug metabolism due to its formation from the biotransformation of nicotine and NNK, a potent carcinogen found in tobacco products.[1][2] Understanding the chemical properties and having access to a reliable synthetic source of this metabolite is crucial for toxicological studies, development of analytical standards, and for research into the mechanisms of tobacco-related diseases. This document provides a comprehensive guide for the laboratory-scale synthesis and detailed characterization of this compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process. The first step involves the synthesis of the intermediate, 4-oxo-4-(3-pyridyl)butanoic acid. The second step is the reduction of this intermediate to the target diol.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Oxo-4-(3-pyridyl)butanoic Acid

The synthesis of the keto-acid intermediate can be approached via a Friedel-Crafts acylation reaction.

Reaction:

3-Bromopyridine + Succinic anhydride → 4-Oxo-4-(3-pyridyl)butanoic acid

Experimental Protocol:

-

Materials: 3-Bromopyridine, Succinic anhydride, Aluminum chloride (AlCl₃), Dichloromethane (CH₂Cl₂), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Diethyl ether.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane.

-

Cool the flask to 0 °C in an ice bath and slowly add aluminum chloride with stirring.

-

To this suspension, add succinic anhydride portion-wise, maintaining the temperature at 0 °C.

-

Add 3-bromopyridine dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

-

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

-

Basify the aqueous layer with a sodium hydroxide solution to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-oxo-4-(3-pyridyl)butanoic acid.

-

Step 2: Reduction of 4-Oxo-4-(3-pyridyl)butanoic Acid

The simultaneous reduction of the ketone and carboxylic acid functionalities can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3]

Reaction:

4-Oxo-4-(3-pyridyl)butanoic acid + LiAlH₄ → this compound

Experimental Protocol:

-

Materials: 4-Oxo-4-(3-pyridyl)butanoic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Sodium sulfate (Na₂SO₄), Ethyl acetate.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-oxo-4-(3-pyridyl)butanoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by a 15% NaOH solution, and then more water.

-

Filter the resulting solid (aluminum salts) and wash thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

-

Characterization

The synthesized this compound should be characterized using various spectroscopic techniques to confirm its structure and purity.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol [1] |

| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid. |

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | d | 1H | H-2 (pyridyl) |

| ~8.45 | dd | 1H | H-6 (pyridyl) |

| ~7.70 | dt | 1H | H-4 (pyridyl) |

| ~7.25 | dd | 1H | H-5 (pyridyl) |

| ~4.80 | t | 1H | CH(OH)-pyridyl |

| ~3.65 | t | 2H | CH₂-OH |

| ~1.80-1.95 | m | 2H | CH₂ adjacent to CH(OH) |

| ~1.60-1.75 | m | 2H | CH₂ adjacent to CH₂-OH |

| (broad) | s | 2H | OH protons (exchangeable with D₂O) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~148.5 | C-2 (pyridyl) |

| ~148.0 | C-6 (pyridyl) |

| ~140.0 | C-4 (pyridyl) |

| ~134.0 | C-3 (pyridyl) |

| ~123.5 | C-5 (pyridyl) |

| ~72.0 | C H(OH)-pyridyl |

| ~62.5 | C H₂-OH |

| ~35.0 | C H₂ adjacent to CH(OH) |

| ~29.0 | C H₂ adjacent to CH₂-OH |

Table 3: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Strong | O-H stretching (alcohols) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1600, ~1480, ~1430 | Medium-Weak | C=C and C=N stretching (pyridyl ring) |

| ~1100-1000 | Strong | C-O stretching (alcohols) |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 168.0974 | [M+H]⁺ (Calculated for C₉H₁₄NO₂⁺) |

| 150.0868 | [M+H - H₂O]⁺ |

| 132.0762 | [M+H - 2H₂O]⁺ |

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a plausible and detailed pathway for the synthesis of this compound, a compound of significant interest in toxicology and metabolic studies. The proposed two-step synthesis, involving a Friedel-Crafts acylation followed by a lithium aluminum hydride reduction, offers a logical route from commercially available starting materials. The outlined experimental protocols and predicted characterization data serve as a valuable resource for researchers aiming to synthesize and study this important metabolite. The successful synthesis and thorough characterization of this compound will facilitate further research into its biological roles and its implications in human health.

References

An In-depth Technical Guide to the Theoretical Formation of 1-(3-Pyridyl)-1,4-Butanediol from Nicotine

Disclaimer: The direct conversion of nicotine to 1-(3-pyridyl)-1,4-butanediol is not a well-established or documented pathway in the scientific literature. Instead, this compound is widely recognized as a chemical precursor in the synthesis of nicotine and its analogues. This guide, therefore, presents a theoretical multi-step chemical pathway for this transformation, drawing upon established organic chemistry principles and analogous reactions. The experimental protocols provided are for similar, well-documented transformations and would require significant optimization for the specific conversion of nicotine.

Introduction

Nicotine is a naturally occurring alkaloid predominantly found in the tobacco plant. Its chemical structure consists of a pyridine ring and a pyrrolidine ring. This compound is a diol derivative of pyridine that has been utilized as a key intermediate in the chemical synthesis of various nicotine analogues. While the formation of nicotine analogues from this diol is documented, the reverse process—the degradation or conversion of nicotine to this compound—is not a known metabolic or standard synthetic route.

This technical guide outlines a plausible, albeit theoretical, chemical pathway for the formation of this compound from nicotine. The proposed pathway involves a series of chemical modifications to the nicotine molecule, including N-demethylation, oxidative ring-opening of the pyrrolidine ring, and subsequent reduction.

Theoretical Chemical Pathway

The proposed synthetic route from (S)-nicotine to this compound involves three main stages:

-

N-Demethylation: The removal of the methyl group from the pyrrolidine nitrogen of nicotine to yield nornicotine.

-

Oxidative Ring Opening: The cleavage of the pyrrolidine ring of nornicotine to form an intermediate with a linear carbon chain.

-

Reduction: The reduction of the functional groups on the linear chain to hydroxyl groups, yielding the target diol.

Experimental Protocols for Analogous Reactions

The following protocols describe experimental procedures for reactions analogous to the steps in the theoretical pathway. These would need to be adapted and optimized for the specific substrates in the proposed nicotine conversion.

This protocol is based on the von Braun reaction, a method for demethylating tertiary amines.

Reaction: N-Demethylation of a tertiary amine using cyanogen bromide.

Materials:

-

Tertiary amine (e.g., N-methylpyrrolidine derivative)

-

Cyanogen bromide (CNBr)

-

Inert solvent (e.g., anhydrous chloroform or benzene)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolve the tertiary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of cyanogen bromide in the same solvent to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Treat the resulting cyanamide intermediate with aqueous acid (e.g., 20% HCl) and heat to hydrolyze the cyanamide to the secondary amine.

-

Cool the solution, make it alkaline with NaOH, and extract the secondary amine with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extracts with brine, dry over a drying agent, and concentrate under reduced pressure to obtain the crude N-demethylated product.

-

Purify the product by distillation or column chromatography.

This protocol describes the oxidative cleavage of a cyclic amine using an oxidizing agent like potassium permanganate.

Reaction: Oxidative cleavage of a pyrrolidine ring.

Materials:

-

Cyclic secondary amine (e.g., pyrrolidine derivative)

-

Potassium permanganate (KMnO₄)

-

Aqueous sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Prepare a solution of the cyclic amine in aqueous sulfuric acid in a flask equipped with a stirrer and a thermometer.

-

Cool the solution in an ice-water bath.

-

Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at low temperature for a specified period, then allow it to warm to room temperature.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and the manganese dioxide precipitate dissolves.

-

Extract the aqueous solution multiple times with an organic solvent.

-

Combine the organic layers, wash with brine, dry over a drying agent, and remove the solvent under reduced pressure.

-

Purify the resulting product, which may be a keto-acid or an amino acid, by recrystallization or column chromatography.

This protocol describes the reduction of a molecule containing both a ketone and a carboxylic acid to a diol using a strong reducing agent like lithium aluminum hydride.

Reaction: Reduction of a keto-acid to a diol.

Materials:

-

Keto-acid intermediate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

Aqueous solution of sodium sulfate or Rochelle's salt

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride in the anhydrous solvent.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of the keto-acid in the same anhydrous solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate until it becomes white.

-

Filter the mixture and wash the precipitate thoroughly with the solvent.

-

Combine the filtrate and washings, dry over a drying agent, and evaporate the solvent under reduced pressure.

-

Purify the resulting diol by column chromatography or distillation.

Quantitative Data for Analogous Reactions

The following table summarizes typical quantitative data for the types of reactions described in the protocols. These values are illustrative and would vary significantly based on the specific substrate and reaction conditions.

| Reaction Step | Reaction Type | Typical Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | N-Demethylation | N-Methyl-2-phenylpyrrolidine | CNBr, then HCl | 80-100 | 4-8 | 70-90 |

| 2 | Oxidative Ring Opening | Proline | KMnO₄, H₂SO₄ | 0-25 | 2-6 | 50-70 |

| 3 | Reduction | 4-Oxopentanoic acid | LiAlH₄, THF | 25-65 | 3-12 | 85-95 |

Conclusion

The transformation of nicotine into this compound represents a significant chemical challenge that is not described in current scientific literature as a standard metabolic or synthetic pathway. This guide has proposed a theoretical three-stage chemical process involving N-demethylation, oxidative ring opening, and reduction. While the overall pathway is hypothetical, each step is based on well-established principles of organic chemistry. The provided experimental protocols for analogous reactions offer a starting point for researchers interested in exploring this novel conversion. Significant research and development would be required to optimize these steps for the specific substrates and to fully characterize the reaction intermediates and final product. This exploration could open new avenues for the chemical modification of nicotine and the synthesis of novel pyridine derivatives.

Toxicological Profile of 1-(3-PYRIDYL)-1,4-BUTANEDIOL: A Technical Review

Disclaimer: Direct toxicological data for 1-(3-PYRIDYL)-1,4-BUTANEDIOL is not available in the public domain. This document provides a comprehensive toxicological profile of its parent compound, the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), as this compound is one of its known metabolites. The toxicity of the metabolite is intrinsically linked to the metabolism and carcinogenic activity of NNK.

Executive Summary

This compound is a metabolite of the potent tobacco-specific carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Due to a lack of direct toxicological studies on this metabolite, this guide focuses on the extensive toxicological data available for NNK. NNK is a Group 1 human carcinogen, primarily inducing lung adenocarcinoma in animal models. Its carcinogenicity is mediated by metabolic activation to intermediates that form DNA adducts, leading to genetic mutations. Key signaling pathways implicated in NNK-induced tumorigenesis include the activation of β-adrenergic receptors and subsequent inactivation of the LKB1 tumor suppressor pathway, as well as the stimulation of other oncogenic pathways such as PI3K/AKT and NF-κB. This document summarizes the quantitative toxicity data for NNK, details the experimental protocols used in key studies, and provides visual representations of the relevant biological pathways.

Quantitative Toxicity Data for NNK

The following tables summarize the available quantitative data on the toxicity of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).

Table 1: Acute and In Vitro Toxicity of NNK

| Test System | Endpoint | Concentration/Dose | Result | Reference |

| Swiss Albino Mice | LD50 (Intraperitoneal) | 150 mg/kg | - | |

| L5178Y/Tk+/- cells | Pig-a gene mutation | ≥ 100 µg/ml (with S9 activation) | Significant increase in mutant frequency | [1] |

| BEAS-2B cells expressing CYP2A13 | DNA Damage (γH2AX assay) | 1.25 µM | Significant induction of γH2AX | [2] |

| Salmonella typhimurium | Mutagenicity | Not specified | Mutagenic with metabolic activation | [3] |

Table 2: Carcinogenicity of NNK in Animal Models

| Species/Strain | Route of Administration | Dosing Regimen | Duration | Tumor Incidence and Type | Reference |

| A/J Mice | Intraperitoneal (i.p.) | Single dose of 100 mg/kg | 54 weeks | >50% of pulmonary lesions were carcinomas | [4] |

| A/J Mice | Intraperitoneal (i.p.) | 8 weekly doses of 3 µmol | 26 weeks | 100% developed lung adenoma | [4] |

| Swiss Mice (infant) | Intraperitoneal (i.p.) | 50 mg/kg at days 1, 4, 7, 10, 14 after birth | 13-15 months | 57% of males and 37% of females developed lung cancer; some hepatocellular tumors | [4] |

| F344 Rats | Subcutaneous (s.c.) | Total dose of 1, 3, or 9 mmol/kg in 60 subdoses | Not specified | Dose-dependent induction of nasal cavity, lung, and liver tumors | [5] |

| Wistar Rats | Intratracheal Instillation | Single dose of 25 mg/kg | 3 months | 33.3% alveolar hyperplasia and 55.6% alveolar atypical dysplasia | [6] |

| Syrian Golden Hamsters | Subcutaneous (s.c.) | Single dose of 1, 3.3, or 10 mg | 72 weeks | 15%, 35%, and 42.1% incidence of respiratory tract tumors, respectively | [4] |

| Ferrets | Intraperitoneal (i.p.) | 50 mg/kg | 32 weeks | 66.7% developed lung tumors (squamous cell carcinoma, adenocarcinoma, adenosquamous carcinoma) | [4] |

Experimental Protocols

In Vivo Carcinogenicity Bioassay in A/J Mice

This protocol is based on studies investigating the tumorigenicity of NNK in a susceptible mouse strain.

-

Test Substance: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) dissolved in a suitable vehicle such as saline.

-

Administration:

-

Housing and Husbandry: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Observation Period: 14 to 54 weeks post-administration.[4][8]

-

Endpoint Evaluation:

-

Animals are monitored for clinical signs of toxicity.

-

At the end of the observation period, mice are euthanized.

-

A gross pathological examination of all organs is performed, with special attention to the lungs.

-

Lungs are collected, fixed (e.g., in Tellyesniczky's fixative), and surface tumors are counted.

-

Tissues with suspected lesions are processed for histopathological examination to confirm the presence and type of tumors (hyperplasia, adenoma, carcinoma).[4][9]

-

In Vitro Gene Mutation Assay (Pig-a Assay)

This protocol describes the methodology for assessing the mutagenic potential of NNK in a mammalian cell line.[1]

-

Cell Line: L5178Y/Tk+/- mouse lymphoma cells.

-

Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 mix from Aroclor 1254-induced rat liver).

-

Test Substance Preparation: NNK is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then diluted in the cell culture medium to achieve the desired final concentrations (e.g., up to 100 µg/ml).

-

Exposure: Cells are exposed to various concentrations of NNK for a defined period (e.g., 4 hours).

-

Mutant Selection: After the exposure period, the cells are washed and cultured for a period to allow for the expression of mutations. Subsequently, the cells are plated in a selective medium containing an agent that only allows mutant cells (in this case, those that have lost the Pig-a gene function) to survive.

-

Data Analysis: The frequency of mutant colonies is calculated for each concentration and compared to the vehicle control. Statistical analysis is performed to determine if there is a significant, dose-dependent increase in mutant frequency.[1]

Signaling Pathways and Mechanisms of Action

The carcinogenicity of NNK is not only due to its genotoxicity but also its ability to dysregulate key cellular signaling pathways that control cell proliferation, survival, and metabolism.

NNK Metabolism and Bioactivation

NNK undergoes extensive metabolism, primarily through three pathways: α-hydroxylation, pyridine N-oxidation, and carbonyl reduction. The α-hydroxylation pathway is critical for its carcinogenic activity as it generates unstable intermediates that can form DNA adducts. Carbonyl reduction of NNK produces 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), which is also a potent lung carcinogen.[3][10] this compound is a further metabolite in this pathway.

Activation of β-Adrenergic Receptor Signaling and LKB1 Inactivation

NNK and its metabolite NNAL can act as agonists for β-adrenergic receptors (β-ARs). This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA). PKA, in turn, can phosphorylate and inactivate the liver kinase B1 (LKB1) tumor suppressor. LKB1 is a critical regulator of cellular metabolism and growth, primarily through its activation of AMP-activated protein kinase (AMPK). Inactivation of LKB1 disrupts this crucial tumor suppressor pathway, promoting cell proliferation and survival.[11]

Other Oncogenic Signaling Pathways

NNK has been shown to activate other pro-survival and proliferative signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways. These pathways are central to many aspects of cancer development, including cell growth, proliferation, survival, and angiogenesis.

Conclusion

While the toxicological profile of this compound remains to be specifically elucidated, its origin as a metabolite of the potent carcinogen NNK provides a strong basis for concern. The data on NNK clearly demonstrate its genotoxic and carcinogenic properties, mediated through metabolic activation and the dysregulation of critical cellular signaling pathways. Future research should focus on isolating this compound and conducting direct toxicological assessments to determine its specific contribution to the overall toxicity of NNK and to understand its individual risk profile. Until such data is available, it should be handled with the same precautions as its carcinogenic parent compound.

References

- 1. Evaluation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) mutagenicity using in vitro and in vivo Pig-a assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotine Inhibits the Cytotoxicity and Genotoxicity of NNK Mediated by CYP2A13 in BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) (IARC Summary & Evaluation, Volume 37, 1985) [inchem.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of lung lesions in Wistar rats by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and its inhibition by aspirin and phenethyl isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carcinogenicity Studies in Experimental Animals - Tobacco Smoke and Involuntary Smoking - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Induction of Lung Tumors and Mutational Analysis in FVB/N Mice Treated with the Tobacco Carcinogen 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | Springer Nature Experiments [experiments.springernature.com]

- 10. N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE - Personal Habits and Indoor Combustions - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Vivo and In Vitro Formation of 1-(3-Pyridyl)-1,4-Butanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Pyridyl)-1,4-butanediol is a significant metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent tobacco-specific lung carcinogen.[1] The formation of this diol, both within living organisms (in vivo) and in laboratory settings (in vitro), is of considerable interest for understanding the metabolic activation and detoxification pathways of NNK. This technical guide provides a comprehensive overview of the known formation routes of this compound, including detailed experimental insights and quantitative data where available.

In Vivo Formation: A Product of NNK Metabolism

The primary pathway for the in vivo formation of this compound is through the metabolism of NNK. NNK itself is a derivative of nicotine and is a well-established procarcinogen found in tobacco products. The metabolic conversion of NNK to this compound involves a series of enzymatic reactions.

One key metabolic route is the carbonyl reduction of NNK to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). Subsequent α-hydroxylation of NNK and NNAL can lead to the formation of unstable intermediates that can ultimately yield this compound.

Studies in various biological systems have confirmed this metabolic transformation. For instance, research on the freshwater planarian, Dugesia japonica, demonstrated the conversion of NNK to NNAL and the subsequent detection of this compound as an end product of NNK/NNAL α-hydroxylation.[2] Similarly, studies using isolated perfused rat lungs and livers have identified a "diol" metabolite of NNK, scientifically referred to as 4-hydroxy-4-(3-pyridyl)-butanol, which corresponds to this compound.

Signaling Pathway for In Vivo Formation

The metabolic conversion of NNK to this compound can be visualized as a multi-step enzymatic process primarily occurring in the liver and lungs.

In Vitro Formation and Synthesis

While the in vivo formation is a result of complex metabolic processes, the in vitro synthesis of this compound is crucial for obtaining pure standards for analytical and toxicological studies. A common synthetic approach involves the reduction of a suitable precursor, such as a dione or a keto-ester containing the 3-pyridyl moiety.

Experimental Protocol: Hypothetical In Vitro Synthesis

A plausible synthetic route for this compound would involve the reduction of 4-hydroxy-1-(3-pyridyl)-1-butanone. The following is a generalized experimental protocol based on standard organic chemistry reduction methods.

Objective: To synthesize this compound by the reduction of 4-hydroxy-1-(3-pyridyl)-1-butanone.

Materials:

-

4-hydroxy-1-(3-pyridyl)-1-butanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Dissolve 4-hydroxy-1-(3-pyridyl)-1-butanone in methanol in a round-bottom flask at 0 °C (ice bath).

-

Slowly add sodium borohydride to the stirring solution. The amount of NaBH₄ should be in molar excess (e.g., 1.5 to 2 equivalents) relative to the starting ketone.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Experimental Workflow for In Vitro Synthesis

The workflow for a typical chemical synthesis of this compound is outlined below.

Quantitative Data

Quantitative data on the formation of this compound is limited in the publicly available literature. The yields of this specific metabolite in in vivo and in vitro biological studies are often low and can vary significantly depending on the biological system, enzyme kinetics, and the concentration of the parent compound, NNK.

| Formation Method | System/Reaction | Precursor | Product | Reported Yield/Concentration | Reference |

| In Vivo Metabolism | Freshwater Planarian | NNK | This compound | Detected, not quantified | [Chemosphere, 2012, 87(8), 945-951][2] |

| In Vitro Metabolism | Isolated Rat Lung & Liver | NNK | 4-hydroxy-4-(3-pyridyl)-butanol (Diol) | Detected, not quantified | [Arch Toxicol, 1996, 70(10), 653-660] |

| Chemical Synthesis | Reduction of Keto-alcohol | 4-hydroxy-1-(3-pyridyl)-1-butanone | This compound | Data not available | Hypothetical based on standard reductions |

Conclusion

The formation of this compound is a documented outcome of the in vivo metabolism of the tobacco-specific carcinogen NNK. While its presence has been confirmed in biological systems, detailed quantitative data remains scarce. The in vitro chemical synthesis, likely through the reduction of a suitable pyridyl ketone precursor, provides a means to obtain this compound for use as an analytical standard. Further research is warranted to fully elucidate the quantitative aspects of its formation in various biological matrices and to develop and validate robust analytical methods for its detection and quantification. This will be crucial for a more comprehensive understanding of NNK's metabolic fate and its implications for human health.

References

The Enigmatic Metabolite: A Technical Guide to 1-(3-Pyridyl)-1,4-butanediol in the Shadow of the Carcinogen NNK

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent procarcinogen implicated in the development of lung cancer. Its metabolism is a complex process leading to various bioactive molecules, including the well-characterized metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). This technical guide delves into the current understanding of NNK metabolism with a specific focus on a less-studied metabolite, 1-(3-pyridyl)-1,4-butanediol, sometimes referred to as iso-NNAL in some contexts, though this nomenclature is not universally adopted. While research has extensively focused on NNK and NNAL, this guide aims to consolidate the available information on this compound, highlight significant knowledge gaps, and provide a framework for future research into its potential role in tobacco-related carcinogenesis.

Introduction: The Carcinogenic Legacy of NNK

Tobacco use remains a leading cause of preventable death worldwide, primarily due to the carcinogenic compounds present in tobacco smoke. Among these, the tobacco-specific nitrosamines (TSNAs) are a critical group of procarcinogens. NNK is one of the most potent TSNAs and is unequivocally linked to lung cancer in laboratory animals and is a suspected human lung carcinogen.[1][2] The biological activity of NNK is contingent upon its metabolic activation by cytochrome P450 (CYP) enzymes.[3] This activation initiates a cascade of events leading to DNA damage, gene mutations, and ultimately, tumorigenesis.[3]

The Major Metabolic Pathway of NNK: The Road to NNAL

The primary metabolic pathway of NNK involves the reduction of its keto group to form NNAL.[1][4] NNAL itself is a potent lung carcinogen.[5] This metabolic conversion is a critical step in the carcinogenic process initiated by NNK.

The metabolism of NNK is a complex network of activation and detoxification pathways. The main pathways are summarized in the diagram below.

Quantitative Analysis of NNK Metabolites

The quantification of NNK and its metabolites in biological fluids is crucial for assessing tobacco exposure and cancer risk. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for these measurements due to its high sensitivity and specificity.[6]

Table 1: Representative Concentrations of NNAL in Human Urine and Plasma

| Population | Biological Matrix | NNAL Concentration (Median) | NNAL Concentration (Interquartile Range) | Citation |

| Daily Smokers | Urine | 294.0 pg/mL | 148.0–542.0 pg/mL | [7] |

| Non-Daily Smokers | Urine | 72.5 pg/mL | 14.8–211.0 pg/mL | [7] |

| Non-Smokers | Urine | 0.4 pg/mL | 0.4–2.1 pg/mL | [7] |

| Smokers | Plasma | - | - | [3][5] |

| Non-Smokers | Plasma | Not Detected | Not Detected | [3][5] |

Note: Data for this compound are not sufficiently available in the literature to be included in this table.

This compound: The Underexplored Metabolite

This compound is a potential metabolite of NNK. However, detailed information regarding its formation, metabolic fate, and biological activity is scarce in the current scientific literature. It is crucial to delineate the specific enzymatic pathways responsible for its production from NNK or its other metabolites.

Known Information and Significant Knowledge Gaps

-

Formation: The precise metabolic pathway and the enzymes involved in the conversion of NNK or its metabolites to this compound have not been fully elucidated.

-

Carcinogenicity: There is a lack of direct studies on the carcinogenic potential of this compound. While studies on 1,4-butanediol suggest it is not a carcinogen, the addition of the pyridyl group could significantly alter its biological properties.

-

Signaling Pathways: The specific intracellular signaling pathways that may be modulated by this compound are currently unknown. Research is needed to determine if it interacts with pathways known to be affected by other NNK metabolites, such as the ERK/CREB pathway.[8][9]

-

Quantitative Data: There is a notable absence of quantitative data on the levels of this compound in biological samples from tobacco users.

Experimental Protocols: A Framework for Future Research

To address the knowledge gaps surrounding this compound, a series of well-defined experimental protocols are required. The following sections outline proposed methodologies based on established techniques for studying NNK and its other metabolites.

Chemical Synthesis of this compound

In Vitro Genotoxicity Assays

To assess the potential of this compound to cause DNA damage, a battery of in vitro genotoxicity tests should be employed, following established guidelines such as those from the ISO 10993-3 standard.[10]

-

Ames Test (Bacterial Reverse Mutation Assay): This test assesses the ability of a substance to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.

-

In Vitro Micronucleus Assay: This assay detects chromosomal damage in mammalian cells by quantifying the formation of micronuclei.

-

Comet Assay (Single Cell Gel Electrophoresis): This method is used to detect DNA strand breaks in individual cells.[11][12]

References

- 1. academic.oup.com [academic.oup.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Tobacco carcinogen 4-[methyl(nitroso)amino]-1-(3-pyridinyl)-1-butanone (NNK) drives metabolic rewiring and epigenetic reprograming in A/J mice lung cancer model and prevention with diallyl sulphide (DAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Involvement of ERK and CREB signaling pathways in the protective effect of PACAP in monosodium glutamate-induced retinal lesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]

- 12. researchgate.net [researchgate.net]

The Gold Standard in Carcinogen Metabolite Analysis: A Technical Guide to Deuterated 1-(3-PYRIDYL)-1,4-BUTANEDIOL as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioanalytical research, particularly in the study of carcinogenesis and drug metabolism, the demand for precision and accuracy is paramount. The quantification of carcinogen metabolites in complex biological matrices presents a significant analytical challenge. This guide provides an in-depth technical overview of Deuterated 1-(3-PYRIDYL)-1,4-BUTANEDIOL, a crucial internal standard for the accurate quantification of its non-deuterated analogue, a key metabolite of the potent tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[1] The use of stable isotope-labeled internal standards, such as Deuterated this compound, is the gold standard in mass spectrometry-based bioanalysis, mitigating variability and enhancing data reliability.

Deuterated this compound serves as an ideal internal standard due to its near-identical physicochemical properties to the analyte of interest. This ensures co-elution during chromatographic separation and similar ionization efficiency in the mass spectrometer, effectively compensating for matrix effects, extraction losses, and instrumental drift. This technical guide will delve into the synthesis, application, and analytical performance of Deuterated this compound, providing researchers with the essential knowledge to implement this robust analytical tool in their studies.

Core Principles: The Role of Deuterated Internal Standards in LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of analytes in complex mixtures. However, several factors can introduce variability and affect the accuracy of the results. The use of a stable isotope-labeled internal standard, such as Deuterated this compound, addresses these challenges through the principle of isotope dilution mass spectrometry.

By introducing a known amount of the deuterated standard into the sample at an early stage of the workflow, any subsequent loss or variation in signal intensity during sample preparation and analysis will affect both the analyte and the internal standard to the same extent. The ratio of the analyte signal to the internal standard signal is then used for quantification, providing a more accurate and precise measurement.

Synthesis and Characterization

A plausible synthetic route could start from a commercially available deuterated pyridine derivative, which is then elaborated to the butanediol side chain. Alternatively, the non-deuterated this compound could be subjected to a deuteration reaction, for instance, through H-D exchange reactions under specific catalytic conditions.[2]

Commercially, Deuterated this compound is available from specialized chemical suppliers, such as Toronto Research Chemicals and Clearsynth.[1][3][4][5] These suppliers typically provide a certificate of analysis detailing the isotopic purity and chemical identity of the compound.

Table 1: Physicochemical Properties of Deuterated this compound

| Property | Value |

| Chemical Formula | C₉H₉D₄NO₂ |

| Molecular Weight | 171.23 g/mol |

| Appearance | Not specified (likely a solid or oil) |

| Isotopic Purity | Typically >98% |

Application in the Quantification of this compound

The primary application of Deuterated this compound is as an internal standard in the quantification of this compound, a metabolite of the tobacco-specific carcinogen NNK, in biological samples such as urine, plasma, and tissue homogenates.

Metabolic Pathway of NNK

Understanding the metabolic fate of NNK is crucial for interpreting the significance of its metabolites. NNK undergoes extensive metabolism in vivo, primarily through two pathways: carbonyl reduction and α-hydroxylation. The carbonyl reduction of NNK leads to the formation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), the non-deuterated analogue of the target analyte. NNAL is also a potent carcinogen and can be further metabolized. The α-hydroxylation pathway leads to the formation of DNA adducts, which are believed to be the primary mechanism of NNK-induced carcinogenesis.

Experimental Protocols

The following sections outline a general workflow for the quantification of this compound in biological matrices using Deuterated this compound as an internal standard.

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering substances. A typical workflow for urine or plasma samples is as follows:

-

Spiking with Internal Standard: A known amount of Deuterated this compound solution is added to the biological sample at the beginning of the preparation process.

-

Enzymatic Hydrolysis (for urine samples): To measure total this compound (free and glucuronidated forms), samples are often treated with β-glucuronidase to cleave the glucuronide conjugates.

-

Protein Precipitation (for plasma/serum samples): An organic solvent, such as acetonitrile, is added to precipitate proteins, which are then removed by centrifugation.

-

Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): The supernatant is further purified using SPE or LLE to remove salts and other polar interferences. The choice of sorbent or extraction solvent depends on the specific properties of the analyte.

-

Reconstitution: The purified extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

The reconstituted sample is injected into an LC-MS/MS system for separation and detection.

-

Liquid Chromatography (LC): A reversed-phase C18 column is commonly used for the separation of NNK metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., methanol or acetonitrile) is typically employed.

-

Mass Spectrometry (MS): The eluent from the LC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

Table 2: Typical LC-MS/MS Parameters for the Analysis of this compound (NNAL)

| Parameter | Typical Setting |

| LC Column | C18 (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | ESI Positive |

| MRM Transitions | Analyte and Internal Standard Specific |

Data Presentation and Performance Characteristics

The use of Deuterated this compound as an internal standard allows for the generation of highly reliable quantitative data. The performance of the analytical method should be validated according to regulatory guidelines.

Table 3: Performance Characteristics of LC-MS/MS Methods for NNAL Quantification using a Deuterated Internal Standard

| Parameter | Reported Range/Value | Reference |

| Calibration Curve Range | 0.25 - 50 pg/mL | [6] |

| Limit of Detection (LOD) | 0.001 - 3 pg/mL | [7] |

| Limit of Quantification (LOQ) | 0.005 - 5 pg/mL | [7] |

| Accuracy (% Recovery) | 88.0 - 107.1% | [6] |

| Precision (% RSD) | 3.2 - 15.0% | [6] |

Note: The values in this table are compiled from studies on the non-deuterated analogue (NNAL) using various deuterated internal standards and are representative of the expected performance.

Conclusion

Deuterated this compound is an indispensable tool for researchers in the fields of toxicology, cancer research, and drug development who require accurate and precise quantification of the corresponding NNK metabolite. Its use as an internal standard in LC-MS/MS analysis effectively overcomes the challenges associated with complex biological matrices, leading to high-quality, reliable data. This technical guide provides a comprehensive overview of the principles, methodologies, and performance characteristics associated with the use of this critical analytical standard. By implementing the strategies and protocols outlined herein, researchers can enhance the robustness and validity of their bioanalytical data, contributing to a deeper understanding of carcinogen metabolism and its implications for human health.

References

- 1. clearsynth.com [clearsynth.com]

- 2. Regiodivergent Deuteration of Pyridine-Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toronto Research Chemicals 2.5MG 1-(3-Pyridyl-d4)-1 4-butanediol, Quantity: | Fisher Scientific [fishersci.se]

- 4. Toronto Research Chemicals 25MG 1-(3-Pyridyl-d4)-1 4-butanediol, Quantity: | Fisher Scientific [fishersci.se]

- 5. Toronto Research Chemicals – Bioquote [bioquote.com]

- 6. Sub-Picogram Per Milliliter Determination of the Tobacco-Specific Carcinogen Metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine Using Liquid Chromatography - Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC–MS/MS analysis of carcinogenic tobacco-specific nitrosamines in Spodoptera litura using the QuEChERS method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application